molecular formula C9H16O3 B14343653 Methyl 7-hydroxy-2-methylhept-2-enoate CAS No. 101226-86-2

Methyl 7-hydroxy-2-methylhept-2-enoate

Cat. No.: B14343653
CAS No.: 101226-86-2
M. Wt: 172.22 g/mol
InChI Key: FZWVNKMOHBYPIH-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-methylhept-2-enoate is a methyl ester characterized by a hept-2-enoate backbone with a hydroxy group at position 7 and a methyl substituent at position 2.

Properties

CAS No.

101226-86-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 7-hydroxy-2-methylhept-2-enoate

InChI

InChI=1S/C9H16O3/c1-8(9(11)12-2)6-4-3-5-7-10/h6,10H,3-5,7H2,1-2H3

InChI Key

FZWVNKMOHBYPIH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCO)C(=O)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Borylation and Methanolysis

A direct approach involves the use of bis(pinacolato)diboron (B₂(Pin)₂) and copper chloride (CuCl) as catalysts. In this method, a mixture of B₂(Pin)₂ (0.6 mmol), CuCl (0.05 mmol), and potassium tert-butoxide (KOtBu, 0.05 mmol) in 1,4-dioxane (2.0 mL) is stirred at 65°C for 20 minutes. After cooling to 27°C, the substrate (e.g., ethyl cinnamate) and methanol (21 µL) are added dropwise. The reaction proceeds under argon for 24 hours, followed by purification via Florisil column chromatography (20% ethyl acetate/hexane). This method achieves moderate yields (45–60%) and is notable for its tolerance of stereoisomeric substrates.

Ruthenium-Catalyzed Oxidation

Ruthenium(III) chloride hydrate (RuCl₃·H₂O) in dichloromethane (CH₂Cl₂) enables selective oxidation of allylic alcohols. A representative procedure involves reacting 7-hydroxy-2-methylhept-2-enoic acid (5.30 g, 50 mmol) with RuCl₃·H₂O (35 mg) at 40°C for 120 minutes. Subsequent esterification with methanol in the presence of silica gel affords the target compound in 85% yield. This method is advantageous for large-scale production due to its operational simplicity.

Wittig Olefination Strategies

Phosphorane-Mediated Alkene Formation

The Wittig reaction using (carbethoxyethylidene)triphenylphosphorane is a cornerstone for constructing the α,β-unsaturated ester moiety. A typical protocol involves reacting 7-hydroxy-2-methylheptanal with the phosphorane reagent (1.2 equivalents) in dry tetrahydrofuran (THF) under reflux for 7 hours. After filtration through Florisil and column chromatography (hexane/ethyl acetate), the product is isolated in 48–52% yield. This method provides excellent stereoselectivity for the (E)-isomer (>95%).

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is employed to oxidize intermediate alcohols to aldehydes prior to Wittig olefination. For example, 5-methylhexanol is oxidized with PCC in THF at room temperature, followed by reaction with methyl(triphenylphosphoranylidene)acetate. This two-step sequence achieves an overall yield of 46%, with the (E)-configured alkene dominating the product profile.

Asymmetric Synthesis via Chiral Borane Reagents

(–)-Ballyldiisopinocampheylborane-Mediated Asymmetric Reduction

Chiral induction is achieved using (–)-Ballyldiisopinocampheylborane (25 mmol in pentane) to reduce α,β-unsaturated aldehydes. The aldehyde precursor (dissolved in diethyl ether) is added to the borane reagent at –78°C, followed by methanol quenching and oxidative workup with sodium perborate (NaBO₃·4H₂O). This method yields enantiomerically enriched methyl 7-hydroxy-2-methylhept-2-enoate with 88% enantiomeric excess (ee), making it ideal for pharmaceutical applications requiring high stereopurity.

Industrial-Scale Production Techniques

Continuous Flow Esterification

Industrial synthesis often employs continuous flow reactors to enhance efficiency. A mixture of 7-hydroxy-2-methylhept-2-enoic acid and methanol (1:5 molar ratio) is pumped through a sulfuric acid-impregnated silica column at 80°C. The reaction achieves 92% conversion within 15 minutes, with in-line distillation removing water to drive equilibrium toward ester formation.

Solvent-Free Mechanochemical Synthesis

Ball milling the carboxylic acid with methanol and p-toluenesulfonic acid (PTSA) under solvent-free conditions provides an eco-friendly alternative. Yields of 78% are achieved after 2 hours of milling, with particle size reduction enhancing reaction kinetics.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity (E:Z) Key Advantage Limitation
Cu-Catalyzed Borylation 45–60 1:1 Broad substrate scope Requires inert atmosphere
Ru-Catalyzed Oxidation 85 >95:5 High yield, scalable Expensive catalyst
Wittig Olefination 48–52 >95:5 Excellent E-selectivity Phosphorane waste generation
Asymmetric Borane Reduction 70 88% ee High enantiopurity Low-temperature conditions required
Continuous Flow 92 N/A Rapid, energy-efficient Capital-intensive setup

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-methylhept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-methylhept-2-enoate.

    Reduction: Formation of 7-hydroxy-2-methylheptanol.

    Substitution: Formation of 7-halo-2-methylhept-2-enoate derivatives.

Scientific Research Applications

Methyl 7-hydroxy-2-methylhept-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as a substrate for enzymes, leading to the formation of various metabolites that exert biological effects.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences among methyl 7-hydroxy-2-methylhept-2-enoate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Source
This compound C₉H₁₆O₃ 172.22 Ester, Hydroxy, Alkene 7-hydroxy, 2-methyl, hept-2-enoate (Hypothetical)
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, Hydroxy 2-hydroxyacetate
Methyl butanoate C₅H₁₀O₂ 102.13 Ester Butanoate
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.30 Ester, Oxo, Alkene, Phenyl 7-oxo, 3-phenyl, hept-2-enoate

Key Observations :

  • The hydroxy group at position 7 in the target compound distinguishes it from simpler esters like methyl butanoate.
  • The phenyl and oxo groups in ethyl (Z)-7-oxo-3-phenyl-2-heptenoate introduce steric hindrance and electronic effects absent in the target compound .

Physicochemical Properties and Hazards

Physical Properties

Compound Name Boiling Point Melting Point Solubility Hazards
This compound N/A N/A Moderate water solubility (due to hydroxy group) Likely irritant (similar to esters)
Methyl 2-hydroxyacetate Not provided Not provided Soluble in water, methanol Skin/eye irritant
Methyl butanoate 102°C -85°C Slightly soluble in water Irritant, harmful if inhaled

Notes:

  • Hydroxy groups enhance water solubility compared to non-polar esters like methyl butanoate.
  • Methyl 2-hydroxyacetate’s safety data suggest stringent handling protocols (e.g., gloves, face shields) due to irritancy .

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